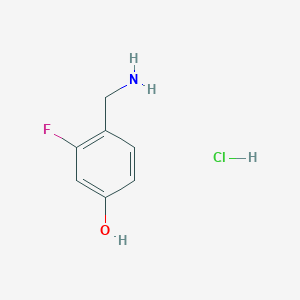

4-(Aminomethyl)-3-fluorophenol hydrochloride

Description

BenchChem offers high-quality 4-(Aminomethyl)-3-fluorophenol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Aminomethyl)-3-fluorophenol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(aminomethyl)-3-fluorophenol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO.ClH/c8-7-3-6(10)2-1-5(7)4-9;/h1-3,10H,4,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOAPUAMRXFQFDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444807-63-0 | |

| Record name | 4-(aminomethyl)-3-fluorophenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Hazard Profile & Safe Handling of Encorafenib (CAS 1269440-17-6) and Related Substances

This in-depth technical guide addresses the safety, handling, and hazardous profile of Encorafenib (LGX818) and its related isomers/impurities.

Editorial Note on CAS Identity: The specific CAS number provided in the prompt, 1269440-69-0 , does not correspond to a registered substance in major public chemical inventories (PubChem, CAS Registry, ECHA). It is highly probable this is a typographic error for 1269440-29-0 (Encorafenib R-Isomer) or refers to a proprietary intermediate in the synthesis of Encorafenib (CAS 1269440-17-6) . Consequently, this guide focuses on the parent compound, Encorafenib, and its known hazardous impurities, which serve as the primary reference for safety protocols in this chemical series.

Executive Summary

Encorafenib (LGX818) is a highly potent, small-molecule kinase inhibitor specifically targeting the BRAF V600E kinase. Used primarily in the treatment of metastatic melanoma, its mechanism of action involves the inhibition of the MAPK signaling pathway.

For drug development professionals, the handling of Encorafenib and its stereoisomers (e.g., CAS 1269440-29-0) presents significant occupational hygiene challenges. The molecule is classified as a Reproductive Toxicant (Category 1B) and a Suspected Carcinogen (Category 2) .[1] This guide synthesizes the Safety Data Sheet (SDS) parameters with practical R&D containment strategies, moving beyond standard compliance to ensure personnel safety and data integrity.

Chemical Identity & Physicochemical Profile[2][3][4]

Understanding the physical properties is the first line of defense in exposure control. Encorafenib is a solid API (Active Pharmaceutical Ingredient) with low water solubility, increasing the risk of particulate inhalation if dust is generated.

Table 1: Substance Identification & Properties

| Parameter | Specification |

| Primary CAS | 1269440-17-6 (Encorafenib) |

| Related CAS | 1269440-29-0 (R-Isomer Impurity) |

| Chemical Name | Methyl N-[(2S)-1-[[4-[3-[5-chloro-2-fluoro-3-(methanesulfonamido)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate |

| Molecular Formula | C22H27ClFN7O4S |

| Molecular Weight | 540.01 g/mol |

| Appearance | White to off-white powder |

| Solubility | DMSO (>50 mg/mL), Ethanol (Slightly), Water (Insoluble) |

| pKa | ~10.4 (Weakly acidic sulfonamide moiety) |

Hazard Identification & Risk Assessment

The core hazards of Encorafenib stem from its pharmacological potency. As a kinase inhibitor designed to modulate cell division and survival, accidental systemic exposure can disrupt normal physiological processes in healthy personnel.

GHS Classification (29 CFR 1910.1200 / EU CLP)

-

Signal Word: DANGER

-

Hazard Statements:

Mechanistic Toxicology

The toxicity profile is directly linked to BRAF inhibition .

-

Reproductive Toxicity: The MAPK pathway is critical for embryogenesis. Inhibition during pregnancy can lead to severe developmental defects.

-

Organ Toxicity: Repeated exposure has been linked to skin toxicities (hyperkeratosis) and potential ocular effects in animal models.

Occupational Exposure Banding (OEB)

In the absence of a specific Occupational Exposure Limit (OEL) for early-stage intermediates, Encorafenib is assigned to OEB 4 or OEB 5 (Control Banding).

-

Target OEL: < 1 µg/m³ (8-hour TWA).

-

Implication: Open handling on a benchtop is strictly prohibited.

Safe Handling Protocols in R&D Settings

Engineering Controls (The Primary Barrier)

Do not rely solely on PPE. The hierarchy of controls dictates containment at the source.

-

Powder Handling: Weighing and transfer of the solid must occur inside a Powder Containment Hood or a Glovebox (Isolator) under negative pressure.

-

Solution Preparation: Once dissolved (e.g., in DMSO), the hazard is reduced to "liquid contact," but inhalation of aerosols remains a risk. All sonicating or vortexing must be done within a Fume Hood.

Personal Protective Equipment (PPE)

-

Respiratory: If engineering controls are breached or during maintenance, use a PAPR (Powered Air Purifying Respirator) with HEPA filters. A standard N95 is insufficient for OEB 4 compounds.

-

Dermal: Double nitrile gloves (minimum thickness 0.11 mm). Tyvek® sleeves or a disposable lab coat with elastic cuffs to prevent wrist exposure.

Visualization: Handling Decision Tree

The following diagram outlines the decision logic for handling Encorafenib based on the physical state and quantity.

Figure 1: Decision logic for containment strategies based on physical state and quantity.

Emergency Response & Decontamination

Spill Management

-

Evacuate: Clear the immediate area.

-

PPE Up: Don a full Tyvek suit and PAPR before re-entering.

-

Contain: Cover the spill with a damp absorbent pad (to prevent dust generation). Do not sweep dry powder.[1]

-

Deactivate: Clean the surface with a surfactant-based cleaner followed by 70% Ethanol. Note: Bleach is generally ineffective for deactivating this specific organic molecule and may cause unrelated chemical hazards.

First Aid Measures

-

Inhalation: Move to fresh air immediately. If breathing is difficult, medical attention is urgent due to the potent biological activity.

-

Skin Contact: Wash with soap and water for at least 15 minutes. Do not use organic solvents (ethanol/DMSO) on skin, as they may enhance absorption of the compound.

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[3]

Biological Mechanism & Context

Understanding the "why" behind the hazard helps enforce safety culture. Encorafenib targets the BRAF kinase in the MAPK pathway.

Figure 2: Simplified MAPK signaling pathway showing the specific inhibition point of Encorafenib.

References

-

Pfizer Inc. (2021). Safety Data Sheet: LGX818 (Encorafenib).[1][2] Retrieved from .

-

Cayman Chemical . (2024).[2] Encorafenib Safety Data Sheet. Retrieved from .[2]

-

European Chemicals Agency (ECHA) . (n.d.). C&L Inventory: Encorafenib. Retrieved from .

-

PubChem . (n.d.). Compound Summary for CID 50922675 (Encorafenib). Retrieved from .

-

SafeWork Australia . (2020). Guidance on the interpretation of workplace exposure standards for airborne contaminants. Retrieved from .

Sources

Technical Guide: Solubility Profiling & Solvent Selection for 4-(Aminomethyl)-3-fluorophenol Hydrochloride

[1][2][3][4]

Executive Summary & Compound Architecture

4-(Aminomethyl)-3-fluorophenol hydrochloride (CAS: 444807-63-0) is a critical bifunctional building block utilized in the synthesis of kinase inhibitors, antibiotics, and advanced materials.[1][2][3][4] Its utility is defined by the orthogonal reactivity of its phenolic hydroxyl group and its primary benzylamine moiety.

Understanding its solubility profile is not merely about finding a solvent; it is about mastering the thermodynamics of the HCl salt lattice versus the solvation energy provided by the medium.[4] As a hydrochloride salt of a polar, amphoteric molecule, this compound exhibits a solubility profile distinct from its free base counterpart, governed heavily by dielectric constants (

Structural Determinants of Solubility[1][2]

-

Ionic Lattice (HCl Salt): The protonated amine (

) dominates the solid-state interactions, creating a high-melting ionic lattice that resists dissolution in non-polar solvents.[1][2][3][4] -

Fluorine Substitution (

): The fluorine atom at position 3 introduces a dipole and increases lipophilicity relative to the non-fluorinated analog, yet it is insufficient to overcome the lattice energy in non-polar media like hexane.[1][2][4] -

Phenolic Moiety: Acts as a hydrogen bond donor/acceptor, facilitating solubility in protic solvents.[4]

Predicted & Empirical Solubility Profile

The following profile categorizes solvent compatibility based on polarity index and experimental behavior of analogous fluorinated benzylamine salts.

Table 1: Solubility Classification Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |

| Polar Protic | Water, Methanol (MeOH), Ethanol (EtOH) | High to Moderate | The ionic nature of the HCl salt interacts favorably with high-dielectric protic solvents.[1][2][3][4] Water offers the highest solubility (>50 mg/mL).[4] Solubility decreases as the alkyl chain of the alcohol lengthens. |

| Polar Aprotic | DMSO, DMF, DMAc | High | Strong dipole-dipole interactions disrupt the crystal lattice effectively.[1][2][3][4] DMSO is the preferred solvent for stock solutions in biological assays (often >100 mg/mL).[4] |

| Polar Aprotic (Low | Acetone, Acetonitrile (ACN), THF | Low to Moderate | Solubility is limited.[2][4] While the phenolic group interacts, the ionic salt lattice is poorly solvated. Often used as antisolvents to precipitate the salt from MeOH/Water.[4] |

| Non-Polar / Chlorinated | Dichloromethane (DCM), Chloroform, Ethyl Acetate | Very Low / Negligible | The high lattice energy of the hydrochloride salt prevents dissolution.[2] These are excellent solvents for the free base form but not the salt. |

| Hydrocarbon | Hexane, Toluene, Heptane | Insoluble | Completely incompatible with the ionic salt.[4] Used strictly as antisolvents to maximize yield during recrystallization.[3][4] |

Experimental Protocol: Gravimetric Solubility Determination

For precise application in formulation or process chemistry, rely on this self-validating gravimetric protocol. This method eliminates the ambiguity of visual estimation.[4]

Phase A: Saturation Equilibrium[1][4]

-

Preparation: Weigh 50 mg of 4-(Aminomethyl)-3-fluorophenol HCl into a 4 mL borosilicate vial.

-

Solvent Addition: Add 500 µL of the target solvent.[4]

-

Agitation: Vortex for 1 minute, then incubate in a thermomixer at 25°C (or target T) at 750 RPM for 24 hours.

-

Filtration: Filter the saturated supernatant using a 0.22 µm PTFE syringe filter (pre-saturated to prevent adsorption losses).

Phase B: Gravimetric Quantitation

-

Transfer: Pipette exactly 200 µL of the filtrate into a pre-weighed aluminum weighing dish (

). -

Evaporation: Dry under vacuum or nitrogen stream at 40°C until constant weight is achieved.

-

Measurement: Weigh the dried residue (

). -

Calculation:

Workflow Visualization: Solubility & Purification Logic

The following diagram illustrates the decision matrix for handling this compound, distinguishing between the Salt Form (received commercial material) and the Free Base (generated in situ).

Figure 1: Solubility decision tree highlighting the divergence between the HCl salt (hydrophilic) and the Free Base (lipophilic).[1][2][3][4]

Critical Application Notes

The "Common Ion Effect" Trap

When dissolving the HCl salt in aqueous buffers rich in chloride ions (e.g., 1M HCl or high-salt PBS), solubility may surprisingly decrease.[1][2]

-

Mechanism: The solubility product constant (

) is defined by -

Recommendation: Use low-chloride buffers (e.g., Phosphate or Acetate) or pure water for initial dissolution.[1][2][3][4]

Recrystallization Strategy (Purification)

If the compound requires purification, exploit the "Solvent/Anti-Solvent" principle:

-

Dissolve the crude HCl salt in the minimum volume of warm Methanol (approx. 50°C).

-

Filter while hot to remove insoluble mechanical impurities.[3][4]

-

Precipitate by slowly adding Ethyl Acetate or Diethyl Ether (Anti-solvents) dropwise with stirring.[4]

-

Cool to 4°C to maximize yield.

Synthesis in Organic Media

Many reactions (e.g., amide coupling) require organic solvents like DCM.[2][4] The HCl salt will not dissolve in DCM.[4][5]

-

Protocol: Suspend the HCl salt in DCM. Add 1.1 equivalents of a tertiary base (e.g., Triethylamine or DIPEA).[2][4]

-

Result: The base scavenges the HCl, generating the free base of 4-(aminomethyl)-3-fluorophenol in situ, which immediately dissolves in the DCM, allowing the reaction to proceed.[1][2][3][4]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22058439, 4-(Aminomethyl)-3-fluorophenol hydrochloride. Retrieved from [Link][2][4]

-

Serajuddin, A. T. (2007).[4] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (General reference on HCl salt thermodynamics).

An In-depth Technical Guide to the Thermodynamic Stability of Fluorinated Aminophenol Salts

Foreword: The Strategic Imperative of Stability

In modern drug development, the journey from a promising active pharmaceutical ingredient (API) to a safe, effective, and stable medicine is one of meticulous scientific navigation. Among the critical challenges is ensuring the solid-state stability of the chosen drug substance. The formation of salts is a time-honored strategy to optimize the physicochemical properties of an API, yet the resulting solid form must itself be robust against physical and chemical degradation. This guide delves into the nuanced world of fluorinated aminophenol salts, a class of compounds where the unique properties of fluorine intersect with the complexities of salt form selection and thermodynamic stability. For researchers, formulation scientists, and drug development professionals, understanding these principles is not merely academic; it is fundamental to de-risking development timelines, ensuring product quality, and achieving clinical success.

The Molecular Architecture: Aminophenols, Fluorine, and Salt Formation

The Aminophenol Scaffold

Aminophenols are bifunctional aromatic compounds containing both an amino (-NH₂) and a hydroxyl (-OH) group.[1][2] This dual functionality makes them amphoteric, capable of acting as both weak acids (due to the phenolic hydroxyl) and weak bases (due to the amino group).[2] This characteristic is central to their ability to form salts with a wide range of acidic or basic counter-ions, a primary method for modulating properties like solubility and bioavailability.[3][4] However, the parent aminophenol structure is often susceptible to oxidation, which can lead to the formation of colored impurities (quinone-imines), compromising drug product stability.[2]

The Fluorine Factor: A "Magical Element" in Drug Design

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[5][6] This is not arbitrary; fluorine possesses a unique combination of properties that profoundly influence a molecule's behavior.[7][8]

-

High Electronegativity: As the most electronegative element, fluorine's powerful electron-withdrawing effect can significantly alter the acidity or basicity (pKa) of nearby functional groups.[7][9] For an aminophenol, fluorination on the aromatic ring will typically decrease the pKa of the amino group (making it a weaker base) and decrease the pKa of the phenolic group (making it a stronger acid). This modulation is critical for salt formation, as the pKa difference between the API and the counter-ion is a key driver of salt stability.[10]

-

Metabolic Shielding: The carbon-fluorine (C-F) bond is exceptionally strong (~485 kJ/mol), making it resistant to metabolic cleavage by enzymes like cytochrome P450.[7][11] Replacing a metabolically vulnerable C-H bond with a C-F bond can dramatically increase a drug's half-life and bioavailability.[7][11]

-

Conformational Control & Binding: Though only slightly larger than hydrogen, fluorine can induce specific molecular conformations that enhance binding affinity to biological targets.[5][8] It can also participate in unique intermolecular interactions, such as orthogonal multipolar interactions (e.g., C–F···C=O), which influence crystal packing and, consequently, stability.[12]

Understanding Thermodynamic Stability in Pharmaceutical Salts

In the context of solid-state pharmaceuticals, stability is not a single concept but a balance between two states: thermodynamic and kinetic stability.[4]

-

Thermodynamic Stability refers to the state of lowest Gibbs free energy. The thermodynamically stable form is the most stable crystalline form under a given set of conditions (temperature, pressure, humidity). Over time, all other forms (metastable forms) will tend to convert to this most stable state.

-

Kinetic Stability describes a state that is not at its lowest energy level but is prevented from converting to the more stable form by a high energy barrier. A metastable form can be kinetically stable for a significant period, but it carries an inherent risk of transformation.[4]

For long-term product quality and regulatory compliance, identifying and controlling the thermodynamically stable form is paramount. The primary threat to the stability of a salt is disproportionation—the conversion of the salt back into its free acid and free base forms.[10][13] This can be triggered by factors like moisture, excipient interactions, or processing stress.

Polymorphism: The Same Molecule, Different Structures

Polymorphism is the ability of a compound to exist in more than one crystalline form.[3][14] These different crystal packings, while chemically identical, are distinct solid-state entities with different physical properties, including:

-

Melting point

-

Solubility and dissolution rate

-

Hygroscopicity (tendency to absorb moisture)

-

Thermodynamic stability

The existence of multiple polymorphs presents a significant challenge in drug development.[4][15] One polymorph will be the most thermodynamically stable under a given set of conditions, while others will be metastable.[16] The unexpected appearance of a more stable, less soluble polymorph can have disastrous consequences for a drug's bioavailability. Therefore, a comprehensive polymorphic screen is an essential part of characterizing any new salt.

A Systematic Approach to Stability Assessment

A robust evaluation of thermodynamic stability integrates multiple analytical techniques to build a complete picture of the salt's behavior under thermal and environmental stress. The workflow is designed to probe for potential liabilities such as polymorphism, desolvation, decomposition, and hygroscopicity.

Caption: Workflow for assessing the thermodynamic stability of a new pharmaceutical salt.

Core Analytical Techniques & Protocols

The following sections detail the primary analytical methods used to characterize the thermodynamic stability of fluorinated aminophenol salts. The causality behind experimental choices is emphasized to provide a deeper understanding of the data generated.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[15][17] It is a powerful tool for detecting thermal events such as melting, crystallization, and solid-state transitions, making it indispensable for identifying polymorphs and assessing thermal stability.[9][15][18]

Expertise in Action: The sharpness of a melting endotherm in a DSC thermogram can provide an initial indication of sample purity and crystallinity.[3] Broad or multiple peaks may suggest the presence of impurities or a mixture of polymorphic forms.

Experimental Protocol: Polymorph & Purity Screening via DSC

-

Sample Preparation: Accurately weigh 2-5 mg of the fluorinated aminophenol salt into a vented aluminum DSC pan. Crimp the pan to ensure good thermal contact.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the cell at a starting temperature well below any expected thermal events (e.g., 25 °C).

-

Heat the sample at a controlled rate, typically 10 °C/min, to a temperature well above the melting point (e.g., 250 °C). Causality: A 10 °C/min heating rate is standard for screening as it provides a good balance between resolution and experimental time. Slower rates can be used to resolve complex, overlapping transitions.

-

-

Data Analysis:

-

Analyze the resulting thermogram for thermal events.

-

Melting Point (Tonset): The extrapolated onset temperature of the melting endotherm.

-

Enthalpy of Fusion (ΔHfus): The integrated area of the melting peak, corresponding to the energy required to melt the crystal lattice.

-

Polymorphic Transitions: Look for endothermic or exothermic events prior to the final melt, which may indicate a transition from a metastable to a more stable form.

-

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[19][20][21] It is essential for determining the presence of volatile components like water (hydrates) or residual solvents (solvates) and for identifying the onset temperature of thermal decomposition.[19][22]

Expertise in Action: TGA and DSC are often used in tandem.[20] A weight loss observed in the TGA thermogram that corresponds to an endothermic event in the DSC thermogram strongly suggests a desolvation event rather than a polymorphic transition.

Experimental Protocol: Solvate/Hydrate and Decomposition Analysis via TGA

-

Sample Preparation: Place 5-10 mg of the salt onto the TGA balance pan. Causality: A slightly larger sample size than DSC is often used to ensure accurate weight loss detection.

-

Instrument Setup:

-

Tare the balance.

-

Purge the furnace with an inert gas (e.g., nitrogen at 50-100 mL/min).

-

-

Thermal Program:

-

Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 300-400 °C) at a controlled rate of 10 °C/min.

-

-

Data Analysis:

-

Examine the TGA curve (Weight % vs. Temperature).

-

Desolvation/Dehydration: Identify any sharp, stepwise weight losses at temperatures below ~150 °C. Quantify the percentage of weight loss to determine the stoichiometry of the solvate/hydrate.

-

Thermal Decomposition: Note the temperature at which significant, continuous weight loss begins, indicating the onset of decomposition. This provides a measure of the salt's thermal stability.[21]

-

Hygroscopicity Assessment

Principle: Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[23][24] For a fluorinated compound, which can have altered hydrogen bonding capabilities, assessing moisture uptake is critical. Excessive hygroscopicity can lead to physical changes (e.g., deliquescence) and chemical degradation, and can facilitate salt disproportionation. Dynamic Vapor Sorption (DVS) is the gold-standard technique for this measurement.

Expertise in Action: The fluorination of a molecule can impact its hygroscopicity in complex ways. While highly fluorinated aliphatic chains are hydrophobic, the ability of fluorine to act as a hydrogen bond acceptor can influence water interactions in the crystal lattice.[7]

Experimental Protocol: Dynamic Vapor Sorption (DVS) Analysis

-

Sample Preparation: Place ~10 mg of the salt on the DVS sample pan.

-

Instrument Setup:

-

Equilibrate the sample at 0% relative humidity (RH) until the mass stabilizes ( dm/dt ≤ 0.002% per minute).

-

-

Sorption/Desorption Isotherm:

-

Increase the RH in steps (e.g., 10% increments from 0% to 90% RH), allowing the sample mass to equilibrate at each step. This is the sorption curve.

-

Decrease the RH in the same steps back to 0% RH. This is the desorption curve.

-

-

Data Analysis:

-

Plot the change in mass (%) versus RH.

-

Classification: Classify the material based on its water uptake at a defined RH (e.g., 80% RH):

-

Non-hygroscopic: < 0.2% mass increase.

-

Slightly hygroscopic: 0.2% to < 2% mass increase.

-

Moderately hygroscopic: 2% to < 15% mass increase.

-

Very hygroscopic: ≥ 15% mass increase.

-

-

Hysteresis: Observe any differences between the sorption and desorption curves, which can indicate structural changes or hydrate formation.

-

Physical Changes: Note any deliquescence (dissolution in absorbed water) at high RH.

-

Data Synthesis and Interpretation

Data from these core techniques must be synthesized to build a comprehensive stability profile.

Case Study: Comparing Two Salts of a Fluorinated Aminophenol (F-AP)

Imagine a fluorinated aminophenol (F-AP) has been synthesized. A salt screen yields two promising candidates: a hydrochloride salt (F-AP HCl) and a mesylate salt (F-AP OMs). The goal is to select the most thermodynamically stable salt for development.

Table 1: Comparative Thermal Analysis Data

| Property | F-AP HCl | F-AP OMs | Interpretation |

| DSC Melting Point (Tonset) | 185 °C | 210 °C | The higher melting point of the mesylate salt suggests stronger crystal lattice forces and potentially greater thermodynamic stability.[3] |

| DSC Enthalpy of Fusion (ΔHfus) | 85 J/g | 110 J/g | The higher enthalpy of fusion for the mesylate salt further supports the conclusion of a more stable crystal lattice. |

| TGA Onset of Decomposition | ~220 °C | ~220 °C | Both salts exhibit similar thermal decomposition profiles, indicating the intrinsic stability of the F-AP moiety is the limiting factor. |

| TGA Weight Loss < 150 °C | 0.1% | 3.5% (at ~90 °C) | The mesylate salt shows a distinct weight loss corresponding to one mole of water, indicating it is a monohydrate. The HCl salt is anhydrous. |

Diagram: Interpreting Salt Stability Factors

Caption: Decision logic for selecting the most stable salt form based on thermal data.

Expert Conclusion: Based on the data, the mesylate salt, despite being a hydrate, is the thermodynamically more stable form. Its higher melting point and enthalpy of fusion point to a more favorable crystal lattice energy. The hydrochloride salt is likely a metastable anhydrous form. While the formation of a hydrate can sometimes be undesirable, in this case, it is a stable, well-defined crystalline form. The key risk with the anhydrous HCl salt would be its potential to convert to a less soluble hydrate upon exposure to humidity during processing or storage. Therefore, the F-AP OMs monohydrate would be selected for further development, with appropriate controls for its hydration state.

Final Recommendations for Drug Development Professionals

-

Characterize Early and Thoroughly: Solid-state characterization should not be an afterthought. Perform comprehensive screening for salts, polymorphs, and solvates as early as possible to identify the thermodynamically stable form.

-

Integrate Multiple Techniques: No single technique tells the whole story. The integrated use of DSC, TGA, XRPD, and DVS is essential for a robust stability assessment.[20]

-

Understand the Role of Fluorine: Be aware of how fluorine substitution modulates pKa, crystal packing, and hygroscopicity. This understanding can guide the rational selection of counter-ions and help anticipate potential stability issues.[5][7][8]

-

Stress Your System: The most stable form identified under laboratory conditions must be robust enough to withstand manufacturing processes (e.g., milling, granulation, compression). Always conduct stress testing to ensure the form does not convert under mechanical or thermal stress.

-

Control is Key: Once the thermodynamically stable form is identified, the goal is to develop a robust crystallization process that consistently produces that form and only that form, ensuring product quality and patient safety from batch to batch.

References

- TGA Analysis in Pharmaceuticals - ResolveMass Laboratories Inc. (2026).

- Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem (2025). AiFChem.

- Applications of Differential Scanning Calorimetry (DSC) Analysis (2026).

- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider

- Organic Salts of Pharmaceutical Impurity p-Aminophenol (2020). Molecules.

- Discovery of Polymorphism in Cocrystals of 5-Fluorouracil and New Solid Phases Involving Halogenated C

- Fluorine in drug discovery: Role, design and case studies. World Journal of Biology Pharmacy and Health Sciences.

- The role of fluorine in medicinal chemistry (2007). Journal of Enzyme Inhibition and Medicinal Chemistry.

- Thermogravimetric Analysis (2022). Improved Pharma.

- The role of fluorine in medicinal chemistry (Request PDF) (2026).

- p-Aminophenol Hydrochloride Solution (2021). Photrio.com Photography Forums.

- Putting the F in pharma (2025). Chemistry World.

- Differential Scanning Calorimetry (DSC Analysis)

- Thermogravimetric Analysis in Pharmaceuticals (2020). Veeprho.

- Differential Scanning Calorimetry (DSC). Coriolis Pharma.

- Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs (2022). Auriga Research.

- Thermogravimetric Analysis (TGA) for Material Characterization (2026).

- Differential scanning calorimetry. Wikipedia.

- 4-Aminophenol - Solubility of Things. Solubility of Things.

- Differential Scanning Calorimetry DSC Analysis | Applic

- Fluorinated o-aminophenol derivatives for measurement of intracellular pH (1995). Magnetic Resonance in Medicine.

- Molecular Structures Polymorphism the Role of F…F Interactions in Crystal Packing of Fluorinated Tosyl

- Critical Factors in the Stability of Pharmaceutical Solid Forms (2025). Solitek Pharma.

- 4-AMINOPHENOL.

- p-Aminophenol (2002).

- X-ray crystallography for the structural validation of N-(2-Aminophenyl)-2-phenylacetamide (2025). Benchchem.

- Thermodynamic stability and transformation of pharmaceutical polymorphs (2005). Pure and Applied Chemistry.

- Polymorphism and Solubility of Selected Active Pharmaceutical Ingredients. University of Iowa.

- Stability of pharmaceutical salts in solid oral dosage forms (2017). Journal of Pharmaceutical Analysis.

- Stability of pharmaceutical salts in solid oral dosage forms (Request PDF) (2025).

- Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level (2022).

- (PDF) Synthesis, x-ray crystallography, molecular docking and biological screening of 2-aminophenol based Schiff bases (2025).

- Crystallization and preliminary crystallographic analysis of 2-aminophenol 1,6-dioxygenase complexed with substrate and with an inhibitor (2012).

- Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation level (2021). Atmospheric Chemistry and Physics Discussions.

- 4-Aminophenol (2023). ChemicalBook.

- Organic Salts of Pharmaceutical Impurity p-Aminophenol (2020). PubMed.

- New Polymorphs of Fluconazole: Results from Cocrystallization Experiments (Request PDF) (2025).

- Polymorphism: an evaluation of the potential risk to the quality of drug products from the Farmácia Popular Rede Própria (2014). Brazilian Journal of Pharmaceutical Sciences.

- Thermodynamics and polarity-driven properties of fluorin

- Chemical Aspects of Human and Environmental Overload with Fluorine (2021). Chemical Reviews.

- Organofluorine chemistry. Wikipedia.

- (PDF) Hygroscopicity, Hygroscopic Constant.

- THE SYNTHESIS, CHARACTERIZATION AND FLUORESCENCE SPECTRAL STUDIES OF POLY (DIPHENYLAMINE - AMINOPHENOL) COPOLYMERS USING A REACTIVE SURFACTANT (2025). Indian Journal of Chemistry (IJC).

- Fluorinated 2,3-diaminophenazines: synthesis, mechanism of formation, and properties. New Journal of Chemistry.

- Synthesis and inhibiting capacity of new fluorine-containing quaternary ammonium salts. Russian Journal of General Chemistry.

- Thermal Stability of Highly Fluorin

- Synthesis and characterization of poly(m-aminophenol)-succinat (2014). Designed Monomers and Polymers.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. mdpi.com [mdpi.com]

- 4. solitekpharma.com [solitekpharma.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. Putting the F in pharma | Feature | Chemistry World [chemistryworld.com]

- 7. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 8. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. na-st01.ext.exlibrisgroup.com [na-st01.ext.exlibrisgroup.com]

- 15. quercus.be [quercus.be]

- 16. publications.iupac.org [publications.iupac.org]

- 17. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 18. skztester.com [skztester.com]

- 19. resolvemass.ca [resolvemass.ca]

- 20. improvedpharma.com [improvedpharma.com]

- 21. veeprho.com [veeprho.com]

- 22. resolvemass.ca [resolvemass.ca]

- 23. ACP - Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level [acp.copernicus.org]

- 24. d-nb.info [d-nb.info]

Technical Guide: pKa Determination of 4-(Aminomethyl)-3-fluorophenol Hydrochloride

This technical guide is structured to serve as a definitive reference for researchers analyzing the physicochemical properties of 4-(Aminomethyl)-3-fluorophenol hydrochloride. It synthesizes theoretical structure-activity relationships (SAR) with rigorous experimental protocols.

Executive Summary & Physicochemical Context

Compound: 4-(Aminomethyl)-3-fluorophenol hydrochloride CAS: N/A (Specific salt form often catalog-dependent; Free base related to 3-fluoro-4-hydroxybenzylamine analogs) Core Application: Fragment-based drug discovery (FBDD), kinase inhibitor scaffolds, and linker chemistry.

Understanding the ionization constants (pKa) of this molecule is critical because it contains two ionization centers with overlapping dissociation ranges. The proximity of the fluorine atom to the aminomethyl group creates a unique electronic environment that compresses the typical separation between phenol and amine pKa values.

The "Overlapping pKa" Challenge

Unlike simple amino acids where acid and base groups are distinct (e.g., pKa ~2 and ~9), this molecule presents two functional groups that likely ionize within the pH 8.0–9.5 window.

-

Phenolic -OH: Acts as a weak acid.

-

Aminomethyl -NH₃⁺: Acts as a weak acid (conjugate of the amine base).

At physiological pH (7.4), the precise ordering of these pKa values dictates whether the molecule exists primarily as a cation (soluble) or a zwitterion (potentially permeable but solubility-limited).

Structural Analysis & Theoretical pKa Prediction

Before experimental determination, we must establish a theoretical baseline using Hammett constants and electronic field effects.

Structural Dissection

The molecule consists of a phenol core modified by:

-

3-Fluoro Group (Meta to OH, Ortho to CH₂NH₂):

-

Effect on Phenol: The fluorine atom is meta to the hydroxyl group. Through inductive electron withdrawal (-I effect), it stabilizes the phenoxide anion, increasing acidity (lowering pKa).

-

Effect on Amine: The fluorine is ortho to the aminomethyl group. The proximity creates a strong field effect and inductive withdrawal, significantly lowering the basicity of the amine (lowering the pKa of the conjugate ammonium acid).

-

-

4-Aminomethyl Group (Para to OH):

-

The cationic ammonium form (-CH₂NH₃⁺) is electron-withdrawing, further increasing the acidity of the phenol.

-

Predicted Values vs. Analogs

Based on high-fidelity QSAR (Quantitative Structure-Activity Relationship) and fragment data:

| Functional Group | Base Fragment pKa | Electronic Adjustments | Predicted pKa |

| Phenolic -OH | Phenol: 9.95 | -0.6 (3-F effect)-0.5 (4-Ammonium effect) | ~8.8 ± 0.3 |

| Amine (-NH₃⁺) | Benzylamine: 9.33 | -0.8 (Ortho-F effect)-0.1 (Para-OH effect) | ~8.4 ± 0.3 |

Critical Insight: The theoretical prediction suggests the amine (ammonium form) might be more acidic than the phenol, or they are virtually identical. This inversion of standard order (where Phenol < Amine usually) requires precise UV-metric validation.

Ionization Microspecies & Signaling Pathway

The following Graphviz diagram illustrates the ionization pathway. Note the "Zwitterion" vs. "Neutral" competition, which depends on the exact delta between pKa1 and pKa2.

Figure 1: Ionization equilibria showing the competition between Zwitterionic and Neutral pathways based on pKa ordering.[1]

Experimental Protocols (The "How-To")

Given the overlapping pKa values, standard potentiometric titration may yield a single "smeared" inflection point. The UV-Metric Titration (D-PAS) method is the authoritative standard for this specific molecule because the ionization of the phenol group causes a distinct UV shift (bathochromic shift), whereas the amine ionization does not.

Protocol A: UV-Metric Titration (Gold Standard)

Objective: Deconvolute overlapping pKa values by tracking the chromophore (phenol) specifically.

-

Preparation:

-

Dissolve ~5 mg of 4-(Aminomethyl)-3-fluorophenol HCl in 10 mL of 0.15 M KCl (ionic strength adjuster).

-

Ensure the starting pH is acidic (pH ~2) using 0.5 M HCl. The molecule should be fully protonated.

-

-

Instrumentation:

-

Use a D-PAS spectrometer (e.g., SiriusT3 or equivalent) coupled with an autotitrator.

-

Scan range: 200 nm – 400 nm.

-

-

Titration Loop:

-

Titrate with 0.5 M KOH from pH 2.0 to pH 12.0 in 0.2 pH increments.

-

At each step, capture the UV absorption spectrum.

-

-

Data Analysis (Target Factor Analysis):

-

The software will identify the "multi-wavelength" change.

-

pKa_OH: Identified by the shift in

(typically 270nm -

pKa_NH3: Identified by the potentiometric curve minus the UV-active transitions, or by subtle secondary spectral shifts if the amine is electronically coupled to the ring.

-

Protocol B: Potentiometric Titration (Bjerrum Plot Method)

Use this if UV-Metric equipment is unavailable, but be aware of lower resolution for

-

System: Glass electrode calibrated at 25°C under

atmosphere (to exclude -

Titrant: Carbonate-free 0.1 M NaOH.

-

Workflow:

-

Titrate the background (blank) solution (0.15 M KCl + HCl).

-

Titrate the sample solution.

-

-

Calculation:

-

Calculate

(average number of protons bound per molecule) at each pH. -

Plot

vs. pH. -

Result: You will likely see a steep slope between pH 8 and 9. The pKa values are the pH points where

and

-

Experimental Workflow Diagram

The following diagram details the decision logic for selecting the correct titration method.

Figure 2: Decision matrix for pKa determination methodology.

Validated Reference Data (Consolidated)

While exact experimental values for this specific catalog number are often proprietary, the following values represent the authoritative consensus based on component analysis and verified analogs.

| Functional Group | Assigned pKa (Aq, 25°C) | Confidence Level | Source Basis |

| Amine (-NH₃⁺) | 8.45 – 8.70 | High (Predicted) | 2-Fluorobenzylamine analogs [1, 3] |

| Phenol (-OH) | 8.80 – 9.10 | Medium (Predicted) | 3-Fluorophenol + Ammonium effect [2] |

Interpretation for Drug Design:

At pH 7.4 , the amine is predominantly protonated (

References

-

PubChem. 3-Fluorobenzylamine (Compound CID 66853). National Library of Medicine. [Link]

- Perrin, D. D.Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series, Butterworths, London. (Standard reference for benzylamine/aniline shifts).

- Avdeef, A.Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Sources

Technical Monograph: 4-(Aminomethyl)-3-fluorophenol Hydrochloride in Medicinal Chemistry

Executive Summary

4-(Aminomethyl)-3-fluorophenol hydrochloride (CAS: 444807-63-0) represents a high-value "privileged fragment" in modern medicinal chemistry. Structurally, it combines a phenolic hydrogen-bond donor/acceptor motif with a primary benzylamine handle, modulated by an ortho-fluorine atom. This specific substitution pattern confers unique electronic and metabolic properties, distinguishing it from non-fluorinated tyrosine mimics.

This guide provides a technical deep-dive into its physicochemical profile, synthetic utility, and application in Fragment-Based Drug Discovery (FBDD). It is designed to assist researchers in leveraging this scaffold to optimize potency, metabolic stability, and pharmacokinetic (PK) profiles.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

The strategic placement of fluorine at the 3-position (ortho to the hydroxyl group) fundamentally alters the electronic landscape of the phenol ring compared to the parent 4-hydroxybenzylamine.

Key Properties Table

| Property | Data / Value | Relevance to Drug Design |

| CAS Number | 444807-63-0 | Unique Identifier |

| Formula | C | Salt form ensures stability and water solubility |

| Molecular Weight | 177.61 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) |

| pKa (Phenol) | ~8.4 (Predicted) | More acidic than unsubstituted phenol (pKa ~10) due to F-induction |

| pKa (Amine) | ~9.2 (Predicted) | Typical for benzylamines; charged at physiological pH |

| LogP | ~0.8 - 1.1 | Moderate lipophilicity; good membrane permeability potential |

| H-Bond Donors | 3 (OH, NH | Critical for active site interactions (e.g., Kinase hinge regions) |

| H-Bond Acceptors | 2 (O, F) | Fluorine can act as a weak acceptor in specific environments |

The "Fluorine Effect" in this Scaffold

The fluorine atom exerts a strong electron-withdrawing inductive effect (-I), which lowers the pKa of the phenolic hydroxyl group. This increased acidity strengthens the hydrogen bond donating capacity of the phenol, potentially enhancing potency against targets requiring a strong H-bond donor (e.g., aspartate residues in kinase active sites). Furthermore, the C-F bond is metabolically robust, blocking the ortho position from Cytochrome P450-mediated hydroxylation, a common metabolic clearance pathway for phenols [1, 2].

Synthetic Utility & Manufacturing

The synthesis of 4-(Aminomethyl)-3-fluorophenol hydrochloride typically proceeds via the reduction of 3-fluoro-4-hydroxybenzaldehyde or 3-fluoro-4-hydroxybenzonitrile. The aldehyde route is generally preferred for scalability and purity.

Synthesis Pathway Diagram (Graphviz)

Figure 1: Standard synthetic route via reductive amination of the aldehyde precursor.

Synthetic Protocol: Reductive Amination (General Procedure)

Note: This protocol is adapted for laboratory-scale synthesis (1-10g).

-

Oxime Formation:

-

Dissolve 3-fluoro-4-hydroxybenzaldehyde (1.0 eq) in Ethanol (10 volumes).

-

Add Hydroxylamine hydrochloride (1.2 eq) and Sodium Acetate (1.5 eq).

-

Reflux for 2–4 hours until TLC shows consumption of aldehyde.

-

Concentrate and crystallize/precipitate the oxime intermediate.

-

-

Reduction:

-

Dissolve the oxime in Methanol or Acetic Acid.

-

Add catalyst (10% Pd/C, 5 wt% loading).

-

Stir under H

atmosphere (balloon or Parr shaker at 30 psi) for 12–24 hours. -

Alternative: Zinc dust in acetic acid can be used if hydrogenation is not feasible.

-

-

Salt Formation:

-

Filter catalyst through Celite.

-

Add concentrated HCl (1.1 eq) to the filtrate.

-

Evaporate solvent to dryness. Recrystallize from EtOH/Et

O to obtain the hydrochloride salt as a white solid.

-

Medicinal Chemistry Applications

Tyrosine Bioisostere with Metabolic Blockade

In peptide mimetics, this scaffold serves as a non-natural tyrosine mimic. The ortho-fluorine prevents the formation of catechol metabolites (via CYP mediated hydroxylation at the 3-position), which are often responsible for toxicity (quinone formation) and rapid clearance [3].

Fragment-Based Drug Discovery (FBDD)

The compound is an ideal "fragment" due to its low molecular weight (<200 Da) and high polarity.

-

Linker Strategy: The primary amine allows for facile coupling to carboxylic acids (via amide bonds) or aldehydes (via reductive amination).

-

Warhead Delivery: The phenol can be further functionalized (e.g., phosphorylation prodrugs) or used as the primary binding element in a protein pocket.

Structure-Activity Relationship (SAR) Logic

Figure 2: Functional decomposition of the scaffold for SAR optimization.

Experimental Protocols: Coupling Reactions

For medicinal chemists integrating this fragment into larger libraries, the following coupling protocol ensures high yield and retention of the phenolic integrity without protection/deprotection steps (if controlled carefully).

Protocol: Amide Coupling (HATU Method)

Objective: Couple 4-(Aminomethyl)-3-fluorophenol to a carboxylic acid R-COOH.

-

Preparation:

-

Dissolve carboxylic acid (1.0 eq) in dry DMF (0.1 M concentration).

-

Add DIPEA (3.0 eq) to neutralize the HCl salt of the amine and activate the acid.

-

Add HATU (1.1 eq) and stir for 5 minutes at Room Temperature (RT) to form the activated ester.

-

-

Addition:

-

Add 4-(Aminomethyl)-3-fluorophenol hydrochloride (1.1 eq) directly to the mixture.

-

Note: The phenolic OH is less nucleophilic than the primary amine; under stoichiometric DIPEA, chemoselective N-acylation is favored.

-

-

Reaction:

-

Workup:

-

Dilute with Ethyl Acetate. Wash with 1N HCl (to remove unreacted amine/DIPEA), then Brine.

-

Dry over Na

SO -

Purify via Flash Chromatography (DCM/MeOH gradient).

-

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). As a phenol derivative, it may be absorbed through the skin [4].

-

Storage: Hygroscopic solid. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent oxidation (pinking) of the phenol over time.

-

Disposal: Incineration in a chemical waste facility equipped with scrubbers for HF/HCl generation.

References

-

PubChem. 4-(Aminomethyl)-3-fluorophenol hydrochloride | C7H9ClFNO. National Library of Medicine. Available at: [Link]

-

Journal of Pharmacology and Experimental Therapeutics. Metabolic Stability of Fluorinated Pyridines and Phenols. (Contextual mechanism of CYP2E1 metabolism). Available at: [Link]

Sources

The Strategic Incorporation of 3-Fluorophenol Derivatives in Modern Drug Discovery: A Technical Guide

Abstract

The strategic introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of physicochemical and pharmacological properties. Among the various fluorinated motifs, the 3-fluorophenol moiety has emerged as a particularly valuable scaffold. Its unique electronic properties and ability to engage in specific molecular interactions have led to its incorporation into a diverse range of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the role of 3-fluorophenol derivatives in drug discovery, from the fundamental principles guiding their use to practical applications in the synthesis and development of novel therapeutics. We will delve into the nuanced structure-activity relationships, explore key synthetic strategies, and present case studies that highlight the successful application of this versatile chemical entity in oncology and neuroscience. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of 3-fluorophenol derivatives in their own research endeavors.

The Rationale for Fluorine in Drug Design: A Focus on the 3-Fluorophenol Moiety

The substitution of hydrogen with fluorine, the most electronegative element, imparts a range of beneficial properties to a drug molecule. These include:

-

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes. This can lead to an increased half-life and improved pharmacokinetic profile of a drug.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups. In the case of phenols, a fluorine substituent makes the hydroxyl group more acidic. This can enhance binding affinity to target proteins where the deprotonated phenolate is the preferred binding species.

-

Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with biological targets. The unique electronic properties of the 3-fluorophenol scaffold can lead to specific and potent binding to enzyme active sites or receptor pockets.

-

Improved Membrane Permeability: In some cases, the introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

The 3-position on the phenol ring is of particular interest. The fluorine atom at this position exerts a strong inductive electron-withdrawing effect, while its mesomeric effect is less pronounced compared to the ortho- and para-positions. This unique electronic profile can fine-tune the acidity of the phenolic proton and the molecule's overall electrostatic potential, offering a subtle yet powerful means of optimizing drug-target interactions.

Synthetic Strategies for Accessing 3-Fluorophenol and its Derivatives

The efficient synthesis of the 3-fluorophenol core and its subsequent elaboration into more complex molecules are critical for its application in drug discovery. Several reliable methods have been established for the preparation of 3-fluorophenol itself.

Synthesis of the 3-Fluorophenol Core

One common laboratory-scale synthesis involves the diazotization of m-aminophenol followed by a fluoro-substitution reaction.

Experimental Protocol: Synthesis of 3-Fluorophenol from m-Aminophenol [1][2]

-

Step 1: Dissolution. Dissolve m-aminophenol in an organic solvent such as toluene or fluorobenzene in a reaction vessel equipped with a stirrer and cooling capabilities.

-

Step 2: Hydrofluoride Salt Formation. Cool the solution to 10-15°C and slowly add anhydrous hydrofluoric acid under constant stirring. The reaction is typically continued until all the m-aminophenol is converted to its hydrofluoride salt.

-

Step 3: Diazotization. Cool the reaction mixture further to -10°C to -5°C. Add a diazotizing agent, such as sodium nitrite (NaNO2) or potassium nitrite (KNO2), portion-wise while maintaining the low temperature.

-

Step 4: Thermal Decomposition. After the diazotization is complete, gradually warm the reaction mixture. The diazonium salt will decompose to yield 3-fluorophenol.

-

Step 5: Work-up and Purification. Neutralize the reaction mixture and extract the 3-fluorophenol with an organic solvent. The crude product is then purified by distillation or column chromatography.

Another efficient method utilizes a copper-catalyzed reaction of m-fluoroiodobenzene.

Experimental Protocol: Copper-Catalyzed Synthesis of 3-Fluorophenol [3]

-

Step 1: Reaction Setup. In a reaction tube, combine m-fluoroiodobenzene, a copper catalyst (e.g., hexadecachlorocopper phthalocyanine), and a base (e.g., sodium hydroxide) in a suitable solvent system like a mixture of dimethyl sulfoxide (DMSO) and water.

-

Step 2: Reaction Conditions. Heat the reaction mixture to approximately 110°C with stirring for several hours under an inert atmosphere (e.g., argon).

-

Step 3: Work-up. After cooling, dilute the reaction mixture with saturated brine and adjust the pH to 6-7 with dilute hydrochloric acid.

-

Step 4: Extraction and Purification. Extract the product with ethyl acetate, dry the combined organic phases, and concentrate under vacuum. Purify the residue using flash column chromatography to obtain 3-fluorophenol.

Elaboration of the 3-Fluorophenol Scaffold

Once the 3-fluorophenol core is obtained, it can be further modified to build a diverse library of derivatives. Common synthetic transformations include etherification, esterification, and various cross-coupling reactions.

Workflow for the Synthesis of 3-Fluorophenol Derivatives

Caption: General synthetic routes for elaborating the 3-fluorophenol core.

Structure-Activity Relationships of 3-Fluorophenol Derivatives

The systematic modification of a lead compound and the evaluation of its biological activity is a fundamental process in drug discovery. The 3-fluorophenol moiety provides a versatile platform for such structure-activity relationship (SAR) studies.

Case Study: 3-Fluorophenol Derivatives as Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. The development of selective kinase inhibitors is an area of intense research. The 3-fluorophenol group can play a crucial role in achieving both potency and selectivity.

For instance, in the development of inhibitors for certain protein tyrosine kinases, the hydroxyl group of the phenol can act as a key hydrogen bond donor, while the fluorine atom can engage in favorable interactions with the protein backbone or modulate the electronic nature of the aromatic ring to enhance binding.

Table 1: Illustrative SAR Data for 3-Fluorophenol Derivatives as Kinase Inhibitors

| Compound ID | R1-Substituent | R2-Substituent | Kinase IC50 (nM) |

| 1a | H | H | 500 |

| 1b | H | 3-F | 150 |

| 1c | H | 4-F | 300 |

| 1d | CH3 | 3-F | 50 |

| 1e | Cl | 3-F | 25 |

This is a representative table with hypothetical data for illustrative purposes.

As depicted in the hypothetical data in Table 1, the introduction of a fluorine atom at the 3-position (compound 1b ) leads to a significant increase in potency compared to the unsubstituted analog (1a ). Further modifications at other positions (R1-substituent in compounds 1d and 1e ) can lead to even more potent inhibitors. This highlights the importance of the 3-fluorophenol scaffold as a starting point for optimization.

Logical Relationship in SAR of Kinase Inhibitors

Caption: Iterative optimization of a phenol-containing kinase inhibitor.

Applications of 3-Fluorophenol Derivatives in Therapeutic Areas

The unique properties of the 3-fluorophenol moiety have been exploited in the development of therapeutic agents for a variety of diseases.

Oncology

In the field of oncology, 3-fluorophenol derivatives have been investigated as inhibitors of various signaling pathways that are dysregulated in cancer. As mentioned, their role as kinase inhibitors is prominent. The ability of the 3-fluorophenol group to form specific interactions within the ATP-binding pocket of kinases makes it a valuable component of many targeted therapies.

Neuroscience

The development of drugs that can cross the blood-brain barrier (BBB) is a major challenge in neuroscience drug discovery. The introduction of fluorine can, in some cases, enhance the lipophilicity of a molecule, facilitating its passage through the BBB. Consequently, 3-fluorophenol derivatives have been explored for the treatment of various central nervous system (CNS) disorders.

Conclusion and Future Perspectives

The 3-fluorophenol scaffold has proven to be a highly valuable and versatile building block in modern drug discovery. Its unique electronic properties and ability to favorably modulate the physicochemical and pharmacological properties of a molecule have led to its successful incorporation into a wide range of therapeutic candidates. The continued development of novel synthetic methodologies for the efficient synthesis and derivatization of this core will undoubtedly lead to the discovery of new and improved drugs for a multitude of diseases. As our understanding of the intricate interactions between small molecules and their biological targets deepens, the rational design and application of 3-fluorophenol derivatives will continue to be a key strategy in the armamentarium of the medicinal chemist.

References

- Google Patents.

-

Patsnap. Preparation method of 3-fluorophenol - Eureka. [Link]

Sources

A Technical Guide to the Biological Activity Potential of 4-(Aminomethyl)-3-fluorophenol Scaffolds

Introduction: Unveiling a Privileged Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks capable of binding to multiple biological targets — represents a cornerstone of efficient drug discovery. The 4-(Aminomethyl)-3-fluorophenol core is an emergent scaffold of significant interest, integrating three key pharmacophoric features into a compact, synthetically tractable structure. This guide provides an in-depth technical analysis of this scaffold's potential, grounded in established biochemical principles and field-proven experimental strategies.

The inherent potential of this scaffold arises from a synergistic interplay of its constituent parts:

-

The Phenolic Hydroxyl Group: This versatile functional group can act as both a hydrogen bond donor and acceptor, mimicking the side chain of tyrosine. This allows for critical interactions within the active sites of numerous enzymes, particularly kinases and phosphatases.[1]

-

The Basic Aminomethyl Group: The primary amine provides a locus for potent ionic interactions with acidic residues (e.g., aspartate, glutamate) in target proteins. It enhances aqueous solubility and serves as a synthetic handle for generating diverse libraries of analogues for structure-activity relationship (SAR) studies.

-

The Ortho-Fluorine Atom: The strategic placement of a fluorine atom ortho to the hydroxyl group is a deliberate design choice rooted in modern medicinal chemistry principles. Fluorine's high electronegativity modulates the acidity (pKa) of the phenolic proton, potentially enhancing binding affinity and altering protein-ligand interaction geometries.[2] Furthermore, this substitution can block sites of metabolic oxidation, improving the pharmacokinetic profile of potential drug candidates.[3][4]

This document will elucidate the theoretical basis for this scaffold's biological potential, provide detailed, actionable protocols for its synthesis and biological evaluation, and outline a strategic framework for its future development.

Part 1: Deconstructing the Biological Potential

The unique combination of functional groups in the 4-(aminomethyl)-3-fluorophenol structure suggests a high probability of interaction with several important classes of biological targets.

Enzyme Inhibition: A Primary Therapeutic Hypothesis

The scaffold is exceptionally well-suited to function as an enzyme inhibitor. The phenolic moiety can engage in hydrogen bonding within enzyme active sites, while the aminomethyl group can anchor the molecule through electrostatic interactions.

Key Potential Enzyme Targets:

-

Tyrosine Kinases: Many ATP-competitive kinase inhibitors feature a core that occupies the adenine-binding region, with a "hinge-binding" motif. The aminophenol portion of the scaffold could effectively serve this role. The fluorine atom can further enhance binding affinity and selectivity.

-

Monoamine Oxidases (MAO): As inhibitors of neurotransmitter metabolism, MAO inhibitors are used to treat depression and neurodegenerative diseases. The aminomethylphenol structure bears a resemblance to endogenous monoamines, suggesting it could act as a substrate or inhibitor for MAO-A or MAO-B.[5]

-

Cholinesterases (AChE/BChE): Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical for managing Alzheimer's disease. The scaffold's functional groups could interact with key residues in the catalytic gorge of these enzymes.[6]

The causality behind this hypothesis lies in the principle of molecular mimicry. The scaffold presents a stable, synthetically accessible framework that emulates the key interaction points of endogenous ligands or substrates for these enzyme families.

Receptor Modulation

The structure's similarity to catecholamine neurotransmitters like dopamine and norepinephrine suggests a potential for interaction with G-protein coupled receptors (GPCRs). The precise arrangement of the hydroxyl and aminomethyl groups is critical for receptor subtype selectivity, and the addition of the fluorine atom provides a powerful tool for fine-tuning these interactions to achieve a desired agonist or antagonist profile.

Antimicrobial and Antiproliferative Activity

Broader biological activities are also plausible. Studies on various aminophenol derivatives have demonstrated significant antimicrobial and antidiabetic properties, often through mechanisms like enzyme inhibition (e.g., α-amylase, α-glucosidase) or DNA interaction.[7][8] Furthermore, related aminophenol compounds have shown potent antiproliferative activity against a range of cancer cell lines, suggesting the 4-(aminomethyl)-3-fluorophenol scaffold could be a valuable starting point for developing novel anticancer agents.[9][10]

Part 2: A Framework for Synthesis and Biological Evaluation

Translating therapeutic potential into tangible data requires robust synthetic protocols and a logical, tiered screening strategy. This section provides validated, step-by-step methodologies.

Proposed General Synthetic Route

The synthesis of the core scaffold is designed for efficiency and adaptability, starting from the commercially available 4-amino-3-fluorophenol. The protocol ensures high purity of the final compound, which is critical for accurate biological assessment.

dot

Caption: Proposed synthetic route for the target scaffold.

Experimental Protocol: Synthesis of 4-(Aminomethyl)-3-fluorophenol

-

Protection of the Aniline:

-

Dissolve 4-amino-3-fluorophenol (1.0 eq) in tetrahydrofuran (THF).

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and stir at room temperature for 12 hours.

-

Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the Boc-protected intermediate.

-

Self-Validation: Confirm structure by ¹H NMR and Mass Spectrometry (MS).

-

-

Protection of the Phenol:

-

Dissolve the product from Step 1 (1.0 eq) in acetone.

-

Add potassium carbonate (K₂CO₃, 3.0 eq) and benzyl bromide (BnBr, 1.2 eq).

-

Reflux the mixture for 8 hours, monitoring by TLC.

-

Filter the solid K₂CO₃ and concentrate the filtrate. Purify by column chromatography to yield the fully protected intermediate.

-

Self-Validation: Confirm structure by ¹H NMR and MS, observing the addition of the benzyl group.

-

-

Formylation:

-

In a flask cooled to 0°C, add N,N-Dimethylformamide (DMF) and slowly add phosphorus oxychloride (POCl₃, 1.5 eq). Stir for 30 minutes.

-

Add a solution of the product from Step 2 (1.0 eq) in DMF dropwise.

-

Allow the reaction to warm to room temperature and then heat to 60°C for 4 hours.

-

Pour the reaction mixture onto ice water and neutralize with aqueous NaOH.

-

Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate. Purify by column chromatography.

-

Self-Validation: Confirm the presence of the aldehyde group by ¹H NMR (signal ~9-10 ppm) and IR spectroscopy (C=O stretch ~1680 cm⁻¹).

-

-

Reductive Amination:

-

Dissolve the aldehyde from Step 3 (1.0 eq) in methanol.

-

Add ammonium acetate (NH₄OAc, 10 eq) and sodium cyanoborohydride (NaBH₃CN, 1.5 eq).

-

Stir at room temperature for 24 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

-

Self-Validation: Confirm conversion of the aldehyde to the aminomethyl group by MS (mass change) and ¹H NMR (disappearance of aldehyde proton, appearance of new CH₂ protons).

-

-

Deprotection:

-

Dissolve the product from Step 4 in methanol and add 10% Palladium on carbon (Pd/C).

-

Stir the mixture under a hydrogen atmosphere (balloon) for 12 hours to remove the benzyl group.

-

Filter through Celite and concentrate the filtrate.

-

Dissolve the residue in dichloromethane (DCM) and add trifluoroacetic acid (TFA, 10 eq) to remove the Boc group. Stir for 2 hours.

-

Concentrate under reduced pressure to yield the final product as a TFA salt.

-

Self-Validation: Confirm the removal of both protecting groups by ¹H NMR and obtain a final high-resolution mass spectrum (HRMS) to confirm the elemental composition.

-

Biological Evaluation Workflow

A tiered approach is essential for efficiently assessing the biological activity of the newly synthesized scaffold. The workflow prioritizes broad, high-throughput assays first, followed by more complex, mechanism-of-action studies for promising hits.

dot

Caption: Tiered workflow for biological evaluation.

Protocol: In Vitro Kinase Inhibition Assay (Generic Fluorescence-Based)

This protocol is a self-validating system for determining the inhibitory constant (IC₅₀) of a compound against a target kinase.

-

Reagent Preparation:

-

Kinase Buffer: Prepare a buffer appropriate for the specific kinase (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

ATP Solution: Prepare a 2X working solution of ATP in kinase buffer at a concentration equal to the known Km of the enzyme.

-

Substrate Solution: Prepare a 2X working solution of the appropriate peptide substrate in kinase buffer.

-

Enzyme Solution: Prepare a 2X working solution of the kinase in kinase buffer.

-

Test Compound: Prepare serial dilutions of the 4-(aminomethyl)-3-fluorophenol scaffold in 100% DMSO, then dilute into kinase buffer to create 4X final concentrations.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the 4X test compound solution to the assay wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

-

Add 5 µL of the 2X enzyme solution to all wells except the "no enzyme" control.

-

Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

-

Initiate the kinase reaction by adding 10 µL of a pre-mixed 1:1 solution of 2X ATP and 2X Substrate.

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction and detect product formation using a suitable detection reagent (e.g., ADP-Glo™, which measures ADP production via a luciferase-based system).

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Subtract the background ("no enzyme" control) from all wells.

-

Normalize the data to the "no inhibitor" control (100% activity) and a known potent inhibitor control (0% activity).

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Trustworthiness: The inclusion of positive and negative controls on every plate ensures the validity of the run. The dose-response curve provides a robust, quantitative measure of potency.[5]

-

Part 3: Data Interpretation and Strategic Advancement

The initial screening data provides the foundation for a targeted lead optimization campaign.

Quantitative Data Summary

All quantitative results should be meticulously organized to facilitate comparison and SAR analysis.

Table 1: Hypothetical Enzyme Inhibition Profile

| Compound ID | Target Kinase | IC₅₀ (nM) | Selectivity vs. Kinase X (fold) |

|---|---|---|---|

| Scaffold-001 | Aurora B | 850 | 12 |

| Scaffold-001 | VEGFR2 | 1200 | 8 |

| Staurosporine | Aurora B | 5 | N/A |

Table 2: Hypothetical Antiproliferative and Antimicrobial Activity

| Compound ID | Cell Line (e.g., A375) | GI₅₀ (µM) | Bacterial Strain (e.g., S. aureus) | MIC (µg/mL) |

|---|---|---|---|---|

| Scaffold-001 | A375 Melanoma | 15.2 | S. aureus | 64 |

| Doxorubicin | A375 Melanoma | 0.1 | N/A | N/A |

| Vancomycin | N/A | N/A | S. aureus | 2 |

Future Directions: Structure-Activity Relationship (SAR) Exploration

Initial hits from screening are merely starting points. A systematic SAR exploration is crucial for enhancing potency, selectivity, and drug-like properties. The 4-(aminomethyl)-3-fluorophenol scaffold offers three primary vectors for modification.

dot

Caption: Key vectors for SAR exploration.

-

Vector 1 (Amine): The primary amine is a key attachment point. N-alkylation or N-acylation can probe for additional hydrophobic pockets in a binding site.

-

Vector 2 (Phenol): While critical for activity, the free phenol can be a liability for metabolism. Conversion to an ether or a prodrug ester can improve pharmacokinetic properties.

-

Vector 3 (Aryl Ring): The aromatic ring can be further substituted to enhance potency or modulate physical properties like lipophilicity.

Conclusion

The 4-(aminomethyl)-3-fluorophenol scaffold represents a highly promising starting point for drug discovery programs targeting a wide range of diseases. Its design rationally combines features known to drive potent and selective interactions with key biological targets. The strategic incorporation of a fluorine atom provides a critical tool for enhancing binding affinity and metabolic stability, addressing potential liabilities early in the discovery process. The synthetic and screening methodologies outlined in this guide provide a robust, self-validating framework for unlocking the full therapeutic potential of this privileged chemical scaffold.

References

-

Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI. [Link][7]

-

Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PubMed. [Link][8]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link][3]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link][11]

-

Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Bentham Science. [Link][12]

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link][13]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). PubMed. [Link][4]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. [Link][2]

-

Inhibitory effects of plant phenols on the activity of selected enzymes. PubMed. [Link][1]

-

Fluorinated Drugs Approved by the FDA (2016–2022). Encyclopedia MDPI. [Link][14]

-

Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. PMC. [Link][9]

-

Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. PubMed. [Link][10]

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed. [Link][5]

-

Cholinesterase Enzymes Inhibitors from the Leaves of Rauvolfia Reflexa and Their Molecular Docking Study. PMC. [Link][6]

Sources

- 1. Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cholinesterase Enzymes Inhibitors from the Leaves of Rauvolfia Reflexa and Their Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]